molecular formula C9H9BrO B13511224 2-Bromo-5-ethylbenzaldehyde

2-Bromo-5-ethylbenzaldehyde

Cat. No.: B13511224
M. Wt: 213.07 g/mol
InChI Key: VDLUZFBNGFMDHI-UHFFFAOYSA-N
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Description

2-Bromo-5-ethylbenzaldehyde is a useful research compound. Its molecular formula is C9H9BrO and its molecular weight is 213.07 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9BrO

Molecular Weight

213.07 g/mol

IUPAC Name

2-bromo-5-ethylbenzaldehyde

InChI

InChI=1S/C9H9BrO/c1-2-7-3-4-9(10)8(5-7)6-11/h3-6H,2H2,1H3

InChI Key

VDLUZFBNGFMDHI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)Br)C=O

Origin of Product

United States

Significance of Halogenated Benzaldehydes in Organic Synthesis and Medicinal Chemistry Scaffolds

Halogenated benzaldehydes are a class of organic compounds that have garnered significant attention in the fields of organic synthesis and medicinal chemistry. nih.govmdpi.comnih.gov The introduction of halogen atoms onto the benzaldehyde (B42025) framework dramatically influences the molecule's chemical and physical properties. mdpi.comnih.gov This structural modification can enhance the reactivity of the compound, making it a versatile intermediate for the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. nih.govmdpi.comnih.gov

In medicinal chemistry, the presence of halogens can significantly impact a molecule's biological activity. wisdomlib.org Halogenation can alter properties such as lipophilicity (the ability to dissolve in fats, oils, and lipids) and metabolic stability, which are crucial for the efficacy and absorption of drugs. wisdomlib.org For instance, the incorporation of halogen atoms has been shown to increase the antifungal and antibacterial activity of certain compounds. wisdomlib.org Aromatic aldehydes, the parent class of compounds, are themselves essential building blocks in the creation of pharmacologically active compounds due to the reactivity of the aldehyde group. wisdomlib.org

The unique properties of halogenated benzaldehydes make them valuable in the development of new therapeutic agents and other industrially important chemicals. nih.govmdpi.com

Overview of Research Trajectories for Bromo Substituted Aryl Aldehydes

Bromo-substituted aryl aldehydes, a specific subset of halogenated benzaldehydes, are key reactants in a variety of organic reactions. Their utility stems from the presence of both the bromine atom and the aldehyde group, which can participate in numerous chemical transformations. guidechem.com These compounds are frequently employed as building blocks in the synthesis of pharmaceuticals and agrochemicals. guidechem.com

A significant area of research involving bromo-substituted aryl aldehydes is their use in cross-coupling reactions. For example, 2-bromo-5-fluorobenzaldehyde (B45324) can undergo palladium-catalyzed cross-coupling reactions to form more complex substituted benzaldehydes, which are precursors to biologically active molecules. nbinno.com Another important reaction is the Cannizzaro-type reaction, where 2-bromo(hetero)aryl aldehydes can be used to synthesize complex fused ring systems. researchgate.net

The reactivity of bromo-substituted aryl aldehydes can be influenced by other substituents on the aromatic ring. For instance, the presence of electron-withdrawing or electron-donating groups can affect the selectivity of reactions. semanticscholar.orgrsc.org Research has also focused on developing efficient and regioselective methods for the synthesis of various bromo-substituted aryl aldehydes themselves. researchgate.net

Current Academic Landscape and Specific Focus on 2 Bromo 5 Ethylbenzaldehyde

Electrophilic Aromatic Substitution for Direct Bromination of Ethylbenzaldehydes

Direct bromination of ethylbenzaldehyde isomers serves as a primary route to this compound and related structures. This method relies on the principles of electrophilic aromatic substitution, where the regioselectivity and efficiency of the reaction are paramount.

Regioselective Synthesis via Bromination of Ethylbenzaldehyde Precursors

The synthesis of this compound can be approached by the direct bromination of 3-ethylbenzaldehyde (B1676439). The ethyl group is an ortho-, para-director, and the aldehyde group is a meta-director. Therefore, bromination of 3-ethylbenzaldehyde would be expected to yield this compound as a major product. The directing effects of the substituents on the aromatic ring guide the incoming bromine electrophile to the desired position.

Similarly, the synthesis of other bromo-ethylbenzaldehyde isomers can be achieved by selecting the appropriate starting ethylbenzaldehyde. For instance, the bromination of 2-ethylbenzaldehyde (B125284) would likely lead to the formation of 5-bromo-2-ethylbenzaldehyde, as the para position to the activating ethyl group is the most sterically accessible and electronically favored site for substitution. stackexchange.com

Catalytic Approaches in Aromatic Halogenation

To enhance the reactivity of bromine and facilitate the electrophilic substitution on the aromatic ring of ethylbenzaldehydes, various catalytic systems are employed. Traditional Lewis acid catalysts such as ferric halides (FeX₃) and aluminum halides (AlX₃) are commonly used to polarize the bromine molecule, making it a more potent electrophile. libretexts.org For instance, the bromination of aromatic aldehydes can be efficiently carried out in the presence of silica (B1680970) gel and ceric ammonium (B1175870) nitrate (B79036) (CAN) at room temperature. researchgate.netjst.go.jp

Modern catalytic methods are also being explored to improve selectivity and reaction conditions. Lewis base catalysts, such as triptycenyl sulfide, have been shown to be highly active for electrophilic aromatic halogenation using N-halosuccinimides (NXS) as the halogen source. acs.orgresearchgate.net These catalytic systems can operate under mild conditions and have been applied to a variety of unactivated aromatic compounds. acs.org Carborane-based Lewis bases have also been introduced as effective catalysts for aromatic halogenation. chemrxiv.org

Catalyst SystemHalogen SourceSubstrate TypeKey Advantages
FeX₃, AlX₃Br₂Less reactive benzene (B151609) derivativesTraditional, well-established
Ceric Ammonium Nitrate (CAN) / Silica GelBr₂Substituted aromatic aldehydesEfficient at room temperature
Triptycenyl Sulfide / ActivatorN-halosuccinimides (NXS)Unactivated aromatic compoundsMild conditions, high activity
Carborane-based Lewis BasesN-halosuccinimides (NXS)Aromatic compoundsTunable electronic properties

Conversion Pathways from Substituted Aniline (B41778) Derivatives

An alternative synthetic strategy involves the transformation of appropriately substituted aniline precursors into the target bromo-aldehyde structures. This pathway often utilizes diazonium salt chemistry.

Diazo-Mediated Transformations to Bromo-Aldehyde Structures

The Sandmeyer reaction is a powerful tool for converting aryl amines into aryl halides. wikipedia.orggeeksforgeeks.orgmasterorganicchemistry.comslideshare.netnih.gov This reaction proceeds through the formation of a diazonium salt from the corresponding aniline derivative, followed by treatment with a copper(I) halide. wikipedia.orggeeksforgeeks.orgmasterorganicchemistry.com For the synthesis of this compound, 2-amino-5-ethylbenzaldehyde (B13127175) would be the required precursor. This amine would first be diazotized using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form the corresponding diazonium salt. geeksforgeeks.org Subsequent treatment of this diazonium salt with cuprous bromide (CuBr) would yield this compound. masterorganicchemistry.com

This method offers a high degree of regiochemical control, as the position of the bromine atom is determined by the position of the amino group on the starting aniline. The preparation of 2-bromo-4-methylbenzaldehyde (B1335389) has been successfully demonstrated using a similar approach starting from 2-bromo-4-methylaniline. orgsyn.org

Radical Reactions in the Synthesis of this compound Scaffolds

Radical bromination presents another avenue for the synthesis of halogenated aromatic aldehydes. This approach typically involves the generation of bromine radicals, which can then react with the substrate. byjus.com

Free radical bromination is a type of halogenation where a bromine atom replaces a hydrogen atom through a free radical mechanism. numberanalytics.com The reaction is often initiated by UV light or a radical initiator. byjus.comyoutube.com While radical bromination is highly selective for benzylic C-H bonds, under certain conditions, it can also be directed to the aromatic ring. oregonstate.edumasterorganicchemistry.com The mechanism involves initiation, propagation, and termination steps. byjus.com For a substrate like ethylbenzaldehyde, the reaction could potentially occur at the benzylic position of the ethyl group or on the aromatic ring, depending on the reaction conditions and the specific radical initiator used. A method for preparing acid bromides directly from aldehydes using Br₃CCO₂Et under radical conditions has been developed, with aromatic aldehydes bearing electron-donating groups showing higher reactivity. researchgate.net Another approach involves the deformylative halogenation of aldehydes to alkyl halides under oxidative conditions. nih.gov

Environmentally Conscious and Green Chemistry Approaches in Synthetic Design

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable synthetic methods. cambridgescholars.com This includes the use of less toxic reagents, milder reaction conditions, and recyclable catalysts.

For aromatic bromination, eco-friendly brominating reagents such as a combination of bromide and bromate (B103136) salts are being utilized. cambridgescholars.com These reagents generate only aqueous sodium chloride as a byproduct, significantly reducing the environmental impact. cambridgescholars.com Another approach involves the use of an aqueous CaBr₂-Br₂ system, which acts as a recyclable brominating reagent and avoids the need for metal catalysts or acidic additives. researchgate.net The use of N-bromosuccinimide (NBS) in conjunction with organocatalysts also represents a greener alternative for the α-bromination of aldehydes, often proceeding with low catalyst loadings and at mild temperatures. acs.org Furthermore, methods utilizing transition metal-modified MFI molecular sieves as catalysts with oxygen or air as the oxidant are being developed for the synthesis of aromatic aldehydes, which are considered green and environmentally friendly. google.com The development of preparation methods for halogenated benzaldehydes that meet the requirements of green chemistry is an active area of research. google.com

Green Chemistry ApproachReagents/CatalystsKey Environmental Benefit
Bromide-Bromate SaltsNaBr/NaBrO₃Aqueous NaCl as the only byproduct
Aqueous CaBr₂-Br₂ SystemCaBr₂/Br₂Recyclable reagent, no metal catalysts
OrganocatalysisN-Bromosuccinimide (NBS) / OrganocatalystLow catalyst loading, mild conditions
Modified Molecular SievesTransition metal-modified MFI molecular sieves / O₂ or airUse of air as an oxidant, recyclable catalyst

Reactions Involving the Aldehyde Functional Group

The aldehyde group is a primary site of reactivity in this compound, participating in a variety of transformations typical of aromatic aldehydes. guidechem.com

The electrophilic carbonyl carbon of the aldehyde is susceptible to attack by nucleophiles. A prominent example is the Grignard reaction, a powerful method for forming carbon-carbon bonds. mnstate.edumasterorganicchemistry.com The reaction of this compound with a Grignard reagent, such as an alkyl- or arylmagnesium halide, leads to the formation of a secondary alcohol after an acidic workup. masterorganicchemistry.com The general mechanism involves the nucleophilic addition of the organomagnesium compound to the carbonyl group, forming a magnesium alkoxide intermediate, which is then protonated. mnstate.edumasterorganicchemistry.com

For instance, reacting this compound with methylmagnesium bromide would yield 1-(2-bromo-5-ethylphenyl)ethanol. acs.org This reactivity is a cornerstone of its use as a building block in the synthesis of more complex molecules. smolecule.com

Table 1: Examples of Nucleophilic Addition Reactions

Nucleophile Reagent Product Type
Grignard Reagent RMgX Secondary Alcohol
Organolithium Reagent RLi Secondary Alcohol
Hydride NaBH₄, LiAlH₄ Primary Alcohol
Cyanide HCN/KCN Cyanohydrin

This compound readily undergoes condensation reactions with primary amines and their derivatives to form new carbon-nitrogen double bonds. smolecule.com

Schiff Base Formation: The reaction with primary amines yields imines, commonly known as Schiff bases. researchgate.netrecentscientific.com This reaction typically proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. ajgreenchem.com These Schiff bases and their metal complexes are subjects of research due to their potential biological activities. researchgate.netajgreenchem.com

Oxime Formation: Reaction with hydroxylamine (B1172632) (NH₂OH) results in the formation of an oxime. rsc.org This transformation involves the nucleophilic addition of hydroxylamine to the aldehyde, followed by the elimination of a water molecule. orientjchem.org Oximes are valuable intermediates in organic synthesis, for example, in the preparation of certain heterocyclic compounds.

Table 2: Condensation Reaction Products

Reactant Product
Primary Amine (R-NH₂) Schiff Base (Imine)
Hydroxylamine (NH₂OH) Oxime
Hydrazine (H₂NNH₂) Hydrazone
Semicarbazide (H₂NNHCONH₂) Semicarbazone

The aldehyde group in this compound can be either oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The aldehyde can be oxidized to 2-bromo-5-ethylbenzoic acid using a variety of oxidizing agents. smolecule.com Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃) in acidic conditions (Jones oxidation), or milder reagents like silver oxide. organic-chemistry.org

Reduction: Conversely, the aldehyde moiety can be reduced to the corresponding primary alcohol, (2-bromo-5-ethylphenyl)methanol. This is typically achieved using hydride-based reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). smolecule.com The choice of reducing agent can be critical to avoid unwanted side reactions, especially those involving the aryl bromine. smolecule.com

Transformations of the Aryl Bromine Substituent

The bromine atom attached to the aromatic ring provides another handle for synthetic modifications, primarily through substitution and metal-catalyzed coupling reactions.

While aryl halides are generally less reactive towards nucleophilic substitution than alkyl halides, under specific conditions, the bromine atom of this compound can be displaced by a nucleophile. pressbooks.pub These reactions, often termed SNAr (nucleophilic aromatic substitution), typically require harsh conditions (high temperature and pressure) or the presence of strong electron-withdrawing groups on the aromatic ring. pressbooks.pub For this compound, the aldehyde group provides some activation, but forcing conditions or the use of a catalyst, such as a copper salt, are often necessary to facilitate the substitution. rsc.org

The bromine substituent is an excellent participant in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for the formation of new carbon-carbon and carbon-heteroatom bonds. guidechem.com

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgmdpi.com This method is widely used to form biaryl structures and is noted for its high functional group tolerance. libretexts.orgsnnu.edu.cn For example, coupling this compound with an arylboronic acid would yield a substituted biphenyl (B1667301) derivative.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. researchgate.net This reaction has been a key step in the total synthesis of natural products starting from similar bromo-benzaldehyde derivatives. researchgate.netresearchgate.net

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. guidechem.comwalisongo.ac.id This method provides a direct route to aryl-substituted alkynes. yyu.edu.trbeilstein-journals.org

Table 3: Overview of Metal-Catalyzed Cross-Coupling Reactions

Reaction Name Coupling Partner Catalyst System Product Type
Suzuki-Miyaura Organoboron Compound Pd catalyst, Base Biaryl or Vinylarene
Heck Alkene Pd catalyst, Base Substituted Alkene
Sonogashira Terminal Alkyne Pd catalyst, Cu(I) co-catalyst Aryl-substituted Alkyne

Electrophilic Substitution on the Benzene Ring Modulated by Substituent Effects

The reactivity of the benzene ring in this compound towards electrophilic substitution is governed by the cumulative electronic and steric effects of its three substituents: the bromo group (-Br), the ethyl group (-C₂H₅), and the aldehyde group (-CHO). Each substituent influences the electron density of the aromatic ring and directs incoming electrophiles to specific positions. msu.edustackexchange.comlibretexts.org

The aldehyde group is a deactivating substituent, meaning it withdraws electron density from the benzene ring, making it less reactive towards electrophiles than benzene itself. libretexts.org This deactivation occurs through both a negative inductive effect (-I) and a negative resonance effect (-M). The aldehyde group is a meta-director, channeling incoming electrophiles to the positions meta to it (positions 3 and 5). libretexts.orgunizin.org

The bromo group is also deactivating due to its strong -I effect, but it acts as an ortho, para-director because its positive resonance effect (+M), involving the donation of lone pair electrons, stabilizes the arenium ion intermediate when substitution occurs at these positions. libretexts.orgunizin.org

Conversely, the ethyl group is an activating substituent. It donates electron density to the ring through a positive inductive effect (+I) and hyperconjugation, thereby increasing the ring's nucleophilicity and making it more reactive than benzene. libretexts.org The ethyl group is an ortho, para-director. msu.edu

In this compound, the directing influences of these groups are in opposition, a situation referred to as antagonistic or non-cooperative. msu.edulibretexts.org The aldehyde at C1 directs to C3 and C5. The bromo group at C2 directs to C4 and C6 (its ortho and para positions). The ethyl group at C5 directs to C2, C6 (ortho), and C4 (para).

Table 1: Analysis of Substituent Directing Effects in this compound

SubstituentPositionElectronic EffectDirecting InfluenceActivated PositionsDeactivated Positions
Aldehyde (-CHO)C1-I, -M (Deactivating)meta-C2, C3, C4, C5, C6
Bromo (-Br)C2-I, +M (Deactivating)ortho, paraC4, C6C3, C5
Ethyl (-C₂H₅)C5+I, Hyperconjugation (Activating)ortho, paraC2, C4, C6-

This table provides a summary of the individual effects of each substituent on the aromatic ring.

Cyclization Reactions and Annulation Strategies Utilizing this compound Derivatives

The presence of the ortho-bromoaldehyde functionality makes this compound a valuable precursor for the synthesis of a variety of heterocyclic and polycyclic structures through cyclization and annulation reactions. The bromine atom serves as a handle for metal-catalyzed cross-coupling reactions, while the aldehyde group provides a reactive site for condensation or addition reactions.

Palladium-Catalyzed Reactions: Palladium catalysis is a prominent strategy for constructing cyclic systems from 2-bromo-benzaldehydes. For instance, the intramolecular Heck reaction is a powerful tool. In a multi-step sequence, a 2-bromobenzaldehyde (B122850) can first undergo a Ugi-azide reaction with an amine (like allylamine), an isocyanide, and an azide (B81097) source to form a tetrazole intermediate. This intermediate, containing an olefinic moiety, can then undergo an intramolecular palladium-catalyzed Heck reaction, where the palladium inserts into the C-Br bond and subsequently adds across the double bond to form a new ring system, such as a 1,2,3,4-tetrahydroisoquinoline (B50084). beilstein-journals.org Similarly, palladium-catalyzed carbonylative cyclization of 2-bromobenzaldehyde with diamines under a carbon monoxide atmosphere can afford tricyclic isoindolinones. beilstein-journals.orgtandfonline.com

Copper-Catalyzed Reactions: Copper catalysts are also effective for synthesizing heterocycles. An efficient one-pot cascade reaction to form indole (B1671886) derivatives has been demonstrated using 2-bromobenzaldehydes. acs.org This process involves the copper-catalyzed coupling of the aldehyde with an acetamidoacetate, followed by an intramolecular condensation and cyclization to yield the indole core. This methodology has been shown to be effective in sustainable solvents like 2-MeTHF and EtOAc. acs.org

Gold-Catalyzed Cyclizations: Gold catalysts can promote the cyclization of substrates derived from 2-bromobenzaldehydes. For example, a 2-alkenylbenzaldehyde, which can be prepared from 2-bromobenzaldehyde via a Heck or Suzuki coupling, can undergo an Au(I)-catalyzed intramolecular cyclization to yield substituted naphthalenes. campushomepage.com

Redox-Annulations: The aldehyde can participate in redox-annulation reactions. For instance, electron-deficient o-tolualdehydes (structurally related to 2-bromobenzaldehydes) react with amines like 1,2,3,4-tetrahydroisoquinoline (THIQ) in acetic acid to generate the core structure of tetrahydroprotoberberine alkaloids through a dual C-H functionalization process. acs.org

Table 2: Selected Cyclization and Annulation Reactions with 2-Bromobenzaldehyde Derivatives

Reaction TypeKey Reagents/CatalystSubstrate DerivativeProduct ClassSource(s)
Ugi-Azide / Intramolecular HeckAllylamine, Isocyanide, TMSN₃ / Pd(OAc)₂2-BromobenzaldehydeTetrahydroisoquinolines beilstein-journals.org
Carbonylative CyclizationDiamines, Carbon Monoxide / Pd Catalyst2-BromobenzaldehydeIsoindolinones beilstein-journals.orgtandfonline.com
One-Pot Indole SynthesisEthyl Acetamidoacetate / CuI2-BromobenzaldehydeIndole-2-carboxylates acs.org
Gold-Catalyzed CyclizationPh₃PAuCl/AgOTf1-Alkenyl-2-bromobenzeneNaphthalenes campushomepage.com
Redox-Annulation1,2,3,4-Tetrahydroisoquinoline / Acetic AcidElectron-deficient o-tolualdehydesTetrahydroprotoberberines acs.org

This table summarizes key synthetic strategies for building cyclic molecules starting from 2-bromobenzaldehyde and related structures.

Comprehensive Analysis of Structure-Reactivity Relationships within Bromo-Ethylbenzaldehyde Systems

The aldehyde group's carbonyl carbon is electrophilic and is the primary site for nucleophilic addition. The reactivity of this group is modulated by the other ring substituents. In this compound, the bromo group's electron-withdrawing inductive effect (-I) enhances the electrophilicity of the carbonyl carbon. Conversely, the ethyl group's electron-donating inductive effect (+I) slightly diminishes it. The net effect is a highly reactive aldehyde functional group.

Studies on the structure-reactivity relationships of various substituted aromatic aldehydes have provided quantitative insights. For example, the reaction kinetics of aromatic aldehydes with amino nucleophiles, a model for understanding skin sensitization, show a clear dependence on the substitution pattern. acs.org A bromo substituent generally increases the rate of Schiff base formation due to its -I effect, which makes the aldehyde more electrophilic. acs.org An alkyl group like ethyl has a smaller, opposing effect.

The position of the substituents is critical. In the this compound isomer, the ortho-bromo group can exert steric hindrance in addition to its electronic effect, potentially influencing the approach of nucleophiles to the aldehyde. Research on desmosdumotin C analogs, which are complex chalcones, has shown that modifications on a substituted benzaldehyde (B42025) ring, including the introduction of bromo and alkyl groups, significantly alter biological activity. nih.gov For instance, a 4-bromo analog demonstrated enhanced cytotoxic potency, highlighting how the halogen's electronic properties can fine-tune the molecule's interaction with biological targets. nih.gov This underscores that the structure of the bromo-ethylbenzaldehyde moiety is a key determinant of the reactivity and, consequently, the function of larger molecules incorporating this scaffold.

Table 3: Impact of Substituents on the Reactivity of the Benzaldehyde Moiety

Substituent TypePosition Relative to -CHOInfluence on Carbonyl ElectrophilicityInfluence on Ring NucleophilicityOverall Effect on ReactivityRepresentative Example
Bromo (-Br)ortho, meta, paraIncrease (-I effect)Decrease (-I effect)Enhanced electrophilicity at carbonyl, deactivated ring2-Bromobenzaldehyde
Ethyl (-C₂H₅)ortho, meta, paraDecrease (+I effect)Increase (+I effect)Reduced electrophilicity at carbonyl, activated ring4-Ethylbenzaldehyde
Hydroxyl (-OH)ortho, paraDecrease (+M effect)Increase (+M effect)Strong ring activation, chelation possible if ortho2-Hydroxybenzaldehyde
Nitro (-NO₂)metaStrong Increase (-I, -M effects)Strong Decrease (-I, -M effects)Greatly enhanced electrophilicity, strongly deactivated ring3-Nitrobenzaldehyde

This table provides a comparative analysis of how different substituents, including those present in the title compound, modulate the chemical reactivity of the benzaldehyde system.

Advanced Applications in Organic Synthesis As a Building Block

Role as a Precursor in the Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic compounds is a cornerstone of medicinal and materials chemistry. While specific examples detailing the use of 2-bromo-5-ethylbenzaldehyde (B6161972) are not extensively documented in readily available literature, its structural motifs suggest its potential as a precursor for various heterocyclic systems.

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. The aldehyde group in this compound is a key feature that can participate in cyclization reactions to form such scaffolds. For instance, in principle, it could be utilized in well-established synthetic routes like the Friedländer annulation for the synthesis of quinolines or in multicomponent reactions to generate diverse nitrogen-containing heterocyclic libraries.

Table 1: Potential Reactions for Nitrogen-Containing Heterocycle Synthesis

Reaction NamePotential ProductGeneral Reactants
Friedländer AnnulationSubstituted QuinolinesAn o-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group
Pictet-Spengler ReactionTetrahydro-β-carbolinesA β-arylethylamine and an aldehyde or ketone
Bischler-Möhlau Indole (B1671886) SynthesisSubstituted IndolesAn α-halo-ketone and an aniline (B41778)

The aldehyde functionality of this compound is also a suitable starting point for the synthesis of oxygen and sulfur-containing heterocycles. For example, it could undergo a Perkin reaction with an acid anhydride (B1165640) to form a coumarin (B35378) derivative, a common scaffold in natural products and pharmaceuticals. Similarly, reactions with sulfur-containing nucleophiles could pave the way for the synthesis of various sulfur heterocycles.

One potential route to sulfur-containing heterocycles is the Gewald reaction, which typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to yield a polysubstituted 2-aminothiophene. The aldehyde group of this compound could potentially participate in such a reaction.

Integration into the Synthesis of Complex Organic Molecules

The dual reactivity of the aldehyde and bromo groups allows for the sequential or orthogonal functionalization of this compound, making it a potentially valuable building block for the synthesis of more complex organic molecules.

The bromo substituent on the aromatic ring is a key feature that can be exploited in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. These reactions would allow for the introduction of a wide range of aryl, vinyl, or alkyl substituents at the 2-position. Subsequent transformation of the aldehyde group would then lead to the formation of polyfunctionalized aromatic compounds. For instance, a Suzuki coupling of this compound with an arylboronic acid, followed by a Wittig reaction on the aldehyde, would yield a complex stilbene (B7821643) derivative.

There is currently a lack of specific documented examples of this compound being used in stereoselective and asymmetric synthesis in the available literature. However, the aldehyde functionality is a common prochiral center that can be targeted in asymmetric reactions. For example, asymmetric additions of organometallic reagents to the aldehyde, catalyzed by a chiral ligand, could, in principle, lead to the formation of enantioenriched secondary alcohols. These chiral alcohols could then serve as valuable intermediates in the synthesis of more complex chiral molecules.

Contributions to the Development of Pharmaceutical and Agrochemical Intermediates

While direct evidence linking this compound to specific commercial pharmaceuticals or agrochemicals is scarce in the public domain, the structural motifs it contains are prevalent in many bioactive molecules. Brominated aromatic compounds are common intermediates in the synthesis of pharmaceuticals and agrochemicals, often serving as a handle for late-stage functionalization.

For instance, the related compound 2-bromo-5-hydroxybenzaldehyde (B121625) is a known reactant in the synthesis of inhibitors for enzymes like PDE4 and proteins such as BCL-XL, which are relevant in cancer research. lifechempharma.comindiamart.com Similarly, other halogenated benzaldehyde (B42025) derivatives are utilized as intermediates in the preparation of a variety of medicinal compounds. google.com Given these precedents, it is plausible that this compound could serve as a valuable intermediate for the synthesis of novel pharmaceutical and agrochemical candidates. The combination of the bromo and aldehyde functionalities allows for the construction of diverse molecular architectures that could be screened for biological activity.

Utilization in the Synthesis of Specialty Chemicals and Advanced Materials

Comprehensive searches of scientific literature and chemical databases did not yield specific examples of this compound being utilized as a building block for the synthesis of specialty chemicals or advanced materials.

While structurally related compounds, such as other substituted bromobenzaldehydes, are known precursors in materials science—for instance, in the development of liquid crystals and organic electronic materials—no detailed research findings or data tables pertaining to the use of the 2-bromo-5-ethyl-substituted variant in these applications could be located. nih.govmdpi.comcolorado.edursc.org The aldehyde and bromo- functionalities on the benzene (B151609) ring suggest its potential as an intermediate in various organic reactions, but specific pathways documented in the literature for creating advanced materials are not available.

Research on analogous compounds like 2-bromo-5-hydroxybenzaldehyde and 2-bromo-5-fluorobenzaldehyde (B45324) indicates their role as reactants in the synthesis of pharmaceutically relevant molecules and their study in crystal engineering, but this does not extend to "this compound" in the context of advanced materials. lifechempharma.comnih.govresearchgate.netchemicalbook.com

Therefore, there is no available data to populate tables or provide detailed research findings on the application of this compound for these specific purposes.

Sophisticated Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the detailed molecular structure of 2-Bromo-5-ethylbenzaldehyde (B6161972), offering insights into the proton and carbon environments within the molecule.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton environment. The aldehyde proton (CHO) is anticipated to appear as a singlet in the downfield region, typically around δ 10.3 ppm, due to the strong deshielding effect of the carbonyl group.

The aromatic region should reveal three signals for the protons on the benzene (B151609) ring. The H-6 proton, positioned between the bromo and aldehyde groups, would likely appear as a doublet around δ 7.8 ppm. The H-4 proton, adjacent to the ethyl group, is expected to be a doublet of doublets around δ 7.5 ppm. The H-3 proton, ortho to the bromine, would likely be a doublet around δ 7.3 ppm.

The ethyl group protons will present as a quartet for the methylene (B1212753) (CH₂) protons around δ 2.7 ppm and a triplet for the methyl (CH₃) protons around δ 1.2 ppm. The splitting pattern arises from the coupling between these adjacent groups, with a typical coupling constant (J) of approximately 7.5 Hz.

Table 1: Predicted ¹H NMR Data for this compound
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
CHO~10.3Singlet (s)N/A
H-6~7.8Doublet (d)~2.0
H-4~7.5Doublet of Doublets (dd)~8.0, 2.0
H-3~7.3Doublet (d)~8.0
-CH₂-~2.7Quartet (q)~7.5
-CH₃~1.2Triplet (t)~7.5

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the aldehyde is the most deshielded, with an expected chemical shift around δ 192 ppm. libretexts.org The six aromatic carbons will have distinct signals in the typical range of δ 125-150 ppm. oregonstate.edu The carbon attached to the bromine (C-2) and the carbon bearing the ethyl group (C-5) would be identifiable based on established substituent effects. The two carbons of the ethyl group will appear in the upfield region, with the CH₂ carbon around δ 29 ppm and the CH₃ carbon around δ 15 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Data for this compound
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O~192
C-5~148
C-1~136
C-3~134
C-6~130
C-4~128
C-2~125
-CH₂-~29
-CH₃~15

Two-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the molecular structure. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. sdsu.edu For this compound, COSY would show correlations between the adjacent aromatic protons (H-3 with H-4) and between the methylene and methyl protons of the ethyl group.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to the carbons they are directly attached to (one-bond C-H correlations). libretexts.org It would confirm the assignments made in the 1D spectra, for instance, by correlating the proton signal at δ ~2.7 ppm to the carbon signal at δ ~29 ppm (-CH₂-).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. sdsu.edulibretexts.org This is vital for piecing the structure together. Key expected correlations would include the aldehyde proton (δ ~10.3 ppm) showing correlations to the aromatic carbons C-1 and C-2, and the ethyl methylene protons (δ ~2.7 ppm) correlating to aromatic carbons C-4, C-5, and C-6, confirming the substitution pattern on the benzene ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule, providing characteristic signatures for its functional groups. The IR spectrum of an analogous compound, 2-bromobenzaldehyde (B122850), is available from the NIST Chemistry WebBook. nist.gov Based on this and general spectroscopic principles, the IR spectrum of this compound is expected to show a strong, sharp absorption band for the aldehyde C=O stretch between 1690 and 1710 cm⁻¹. Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region. C-H stretching vibrations are also expected: aromatic C-H stretches just above 3000 cm⁻¹, and aliphatic C-H stretches from the ethyl group just below 3000 cm⁻¹.

Table 3: Predicted Key IR Absorption Bands for this compound
Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3100-3000Medium
Aliphatic C-H Stretch3000-2850Medium
Aldehyde C=O Stretch1710-1690Strong
Aromatic C=C Stretch1600-1450Medium-Strong
C-Br Stretch650-550Medium

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns.

For this compound (C₉H₉BrO), the molecular ion peak would be observed. A key feature would be the isotopic pattern characteristic of bromine: two peaks of nearly equal intensity, one for the molecule containing the ⁷⁹Br isotope (M) and another two mass units higher for the molecule with the ⁸¹Br isotope (M+2).

Common fragmentation pathways for benzaldehydes include the loss of a hydrogen atom to give a stable acylium ion (M-1) and the loss of the formyl radical (CHO) to yield a brominated ethylbenzene (B125841) cation (M-29). libretexts.org Another likely fragmentation is the benzylic cleavage leading to the loss of a methyl radical (CH₃) from the ethyl group, resulting in an (M-15) peak.

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion with high precision. This measurement allows for the unambiguous confirmation of the elemental formula (C₉H₉BrO), distinguishing it from any other compounds with the same nominal mass but a different atomic composition.

Hyphenated Techniques (e.g., LC-MS, GC-MS, UPLC-MS)

Hyphenated analytical techniques, which couple a separation technique with a spectroscopic detection method, are powerful tools for the analysis of organic compounds like this compound. These methods provide comprehensive qualitative and quantitative information, allowing for the separation of the analyte from a complex matrix followed by its unambiguous identification based on its mass-to-charge ratio and fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary technique for the analysis of volatile and thermally stable compounds. Given that benzaldehyde (B42025) derivatives are generally amenable to gas chromatography, GC-MS represents a suitable method for the characterization of this compound. In a typical GC-MS analysis, the compound would be separated from a mixture on a capillary column, with the retention time serving as a preliminary identifier.

Upon elution from the GC column, the molecule enters the mass spectrometer, where it is ionized, most commonly by electron ionization (EI). The resulting mass spectrum provides the molecular weight of the compound from the molecular ion peak (M⁺) and a unique fragmentation pattern that acts as a chemical "fingerprint." For this compound (C₉H₉BrO), the mass spectrum would be expected to show characteristic isotopic peaks for the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would be a key identifier. Fragmentation would likely involve the loss of the formyl radical (-CHO), the ethyl group (-CH₂CH₃), and the bromine atom.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS and its high-performance variant, Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), offer greater versatility than GC-MS, particularly for less volatile or thermally labile compounds. While this compound is likely volatile enough for GC-MS, LC-MS provides an alternative and powerful analytical approach.

In LC-MS analysis, separation is achieved on a liquid chromatography column, typically a reversed-phase column such as a C18. The mobile phase composition is optimized to achieve good separation. Following separation, the analyte is introduced into the mass spectrometer via an interface like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). These softer ionization techniques often result in a prominent protonated molecule [M+H]⁺ or other adducts, which helps in the definitive determination of the molecular weight.

While specific experimental data for this compound is not widely published, a hypothetical set of LC-MS parameters can be proposed based on the analysis of similar aromatic compounds. researchgate.net

Table 1: Exemplary LC-MS Parameters for Analysis of this compound

ParameterSpecification
Chromatography System UPLC / HPLC
Column Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
MS Analyzer Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole
Scan Range 50 - 500 m/z

This table is interactive. You can sort and filter the data.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation

UV-Vis spectroscopy is a valuable technique for probing the electronic structure of molecules containing chromophores. In this compound, the substituted benzene ring and the aldehyde group form a conjugated system, which gives rise to characteristic absorptions in the UV-Vis region. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one.

The UV-Vis spectrum of an aromatic aldehyde like this compound is expected to display two main absorption bands:

π → π* Transition: This is a high-intensity absorption band, typically occurring at shorter wavelengths (around 240-280 nm). It arises from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated aromatic system.

n → π* Transition: This is a lower-intensity absorption band, appearing at longer wavelengths (around 300-350 nm). It results from the promotion of a non-bonding electron (from the oxygen atom of the carbonyl group) to a π* antibonding orbital. This transition is formally forbidden by symmetry rules, which accounts for its lower intensity.

The positions and intensities of these absorption bands are sensitive to the substituents on the aromatic ring. The bromine atom and the ethyl group act as auxochromes, modifying the absorption characteristics of the primary benzaldehyde chromophore.

The bromo group , through its electron-withdrawing inductive effect (-I) and electron-donating resonance effect (+R), can cause a bathochromic shift (shift to longer wavelengths) of the π → π* band.

The ethyl group is a weak electron-donating group (+I effect) and can also contribute to a slight bathochromic shift.

Table 2: Expected UV-Vis Absorption Bands for Substituted Benzaldehydes

Transition TypeTypical Wavelength Range (nm)Expected IntensityDescription
π → π 240 - 280HighExcitation of an electron in the conjugated π system.
n → π 300 - 350LowExcitation of a non-bonding electron from the carbonyl oxygen.

This table is interactive. You can sort and filter the data.

The analysis of these electronic transitions provides critical information about the conjugation within the molecule and how it is influenced by the bromo and ethyl substituents on the aromatic ring. nist.gov

Computational and Theoretical Chemistry Investigations

Exploration of Non-Covalent Interactions in 2-Bromo-5-ethylbenzaldehyde (B6161972) SystemsNon-covalent interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces, play a critical role in the solid-state structure and intermolecular interactions of molecules. Computational analysis can identify and quantify these weak interactions, which are essential for understanding crystal packing and the physical properties of the compound in its condensed phase.

While the theoretical frameworks and computational methodologies for a thorough analysis of this compound are well-established, the specific application of these techniques to this compound has not been reported in accessible scientific literature. The generation of detailed data tables for bond lengths, angles, vibrational frequencies, or HOMO-LUMO energies is contingent upon dedicated computational research. The absence of such studies highlights an opportunity for future research to characterize this compound and contribute to the broader understanding of substituted benzaldehydes.

Derivatization Strategies for Academic and Analytical Advancement

Methodologies for Analytical Detection Enhancement via Derivatization

The quantitative and qualitative analysis of aldehydes like 2-Bromo-5-ethylbenzaldehyde (B6161972) can be significantly improved through derivatization. This process involves converting the aldehyde into a derivative that possesses properties more amenable to specific analytical techniques, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC). A classic and effective method for this purpose is the reaction with 2,4-dinitrophenylhydrazine (B122626) (2,4-DNP).

In a weakly acidic medium, the aldehyde group of this compound reacts with 2,4-dinitrophenylhydrazine to form a 2,4-dinitrophenylhydrazone. learncbse.in These derivatives are typically brightly colored, crystalline solids. learncbse.in The formation of this new, highly conjugated molecule shifts its light absorption into the visible region of the electromagnetic spectrum, making it easily quantifiable with a spectrophotometer. This colorimetric method provides a reliable basis for detecting and measuring the concentration of the parent aldehyde.

Table 1: Derivatization Reaction for Analytical Enhancement

Reactant Reagent Derivative Product Analytical Benefit

Synthesis of Novel Derivatives for Structure-Reactivity Studies

The synthesis of novel derivatives from this compound is fundamental to exploring structure-reactivity relationships. By systematically altering the molecular structure, chemists can investigate how steric and electronic factors influence a molecule's behavior. A prominent class of derivatives used for such studies are Schiff bases (or azomethines), formed through the condensation reaction between an aldehyde and a primary amine. learncbse.inresearchgate.net

For instance, reacting this compound with a primary amine, such as aniline (B41778), in an alcohol medium under reflux yields a Schiff base derivative. researchgate.net The resulting molecule contains an imine (C=N) functional group, which is electronically different from the original aldehyde group. Studying a series of these Schiff bases, synthesized from various substituted anilines, allows researchers to correlate the structural changes with variations in chemical reactivity, stability, and spectroscopic properties. Such studies provide deep insights into the electronic effects of the bromo and ethyl substituents on the benzaldehyde (B42025) ring and their influence on the reactivity of the azomethine group.

Table 2: Representative Schiff Base Synthesis for Reactivity Studies

Aldehyde Precursor Amine Reagent Reaction Condition Derivative Class Research Focus

Design and Synthesis of Ligands and Coordination Complexes Incorporating this compound

This compound is a valuable building block for designing and synthesizing ligands for coordination chemistry. The aldehyde group provides a convenient reaction site for constructing multidentate ligands, which can then bind to metal ions to form stable coordination complexes. Schiff base formation is a primary strategy in this field. nih.gov

The synthesis of these ligands often involves the condensation of the aldehyde with a molecule containing two or more amine groups, such as ethylenediamine. This can result in the formation of a multidentate ligand capable of binding to a metal center through multiple atoms, a phenomenon known as the chelate effect, which imparts significant stability to the resulting complex. For example, a reaction pathway analogous to the synthesis of mixed-ligand Cu(II) complexes can be envisioned where this compound is condensed with an amine in the presence of a metal salt, such as copper(II) perchlorate, to form a coordination complex. nih.gov

Furthermore, derivatives of bromo-substituted benzaldehydes have been successfully used to create ligands for complexes with various metals, including Gallium(III). mdpi.com In these cases, the aldehyde is first reacted with a hydrazide, such as isonicotinic hydrazide, to form a hydrazone ligand. mdpi.com This ligand then coordinates with the metal ion. The analysis of these complexes reveals that the ligand binds to the metal through multiple donor atoms, such as oxygen and nitrogen. mdpi.com The bromine and ethyl substituents on the phenyl ring of the original this compound can fine-tune the electronic properties and, consequently, the coordination behavior and stability of the final metal complex.

Table 3: Synthesis of Coordination Complexes from Bromo-Substituted Aldehyde Analogs

Aldehyde Precursor Analog Amine/Hydrazide Reagent Metal Salt Resulting Complex Type
5-bromo-2-hydroxy-3-nitrobenzaldehyde 1,2-ethylenediamine Cu(ClO₄)₂·6H₂O Mixed-ligand Cu(II) complex nih.gov

These examples from structurally related compounds illustrate the established synthetic routes by which this compound can be converted into sophisticated ligands and their corresponding metal complexes for further study and application.

Future Research Directions and Emerging Challenges for 2 Bromo 5 Ethylbenzaldehyde

Development of Innovative and Sustainable Synthetic Routes

Traditional methods for the synthesis of halogenated aromatic aldehydes often involve multi-step processes and the use of hazardous reagents. A primary challenge and a significant area for future research is the development of innovative and sustainable synthetic routes to 2-Bromo-5-ethylbenzaldehyde (B6161972) that align with the principles of green chemistry.

Future investigations should focus on one-pot procedures that minimize waste and improve atom economy. A promising approach is the adaptation of one-pot reduction/cross-coupling strategies. For instance, methods using a stable aluminum hemiaminal as a tetrahedral intermediate, formed from a Weinreb amide, have proven effective for other substituted benzaldehydes. acs.orgnih.gov This allows for the protection of the reactive aldehyde group during subsequent cross-coupling reactions with organometallic reagents. acs.orgnih.gov Applying this to a suitable precursor for this compound could offer a streamlined and efficient synthesis.

Moreover, research into solvent-free or green solvent systems is critical. Solvent-free Knoevenagel condensations, using environmentally benign catalysts like ammonium (B1175870) salts instead of traditional pyridine (B92270) and piperidine, have been successfully applied to various benzaldehydes. tandfonline.comtandfonline.com Similarly, exploring Dakin oxidations in aqueous media, which can convert aromatic aldehydes to phenols under mild, metal-free conditions, could inspire novel pathways for functionalizing the benzaldehyde (B42025) core. ajgreenchem.com The development of catalytic systems that are recyclable and operate under milder conditions, such as immobilized iron catalysts for bromination, presents another key research direction.

Table 1: Comparison of Potential Sustainable Synthetic Approaches for Benzaldehyde Derivatives

Synthetic StrategyKey FeaturesPotential Advantages for this compound SynthesisRelevant Research
One-Pot Reduction/Cross-Coupling Formation of a stable aluminum aminal intermediate from a Weinreb amide, followed by cross-coupling.Protects the aldehyde, allows for a one-pot procedure, reduces purification steps. acs.orgnih.gov
Solvent-Free Knoevenagel Condensation Uses benign ammonium salt catalysts, eliminating hazardous solvents like pyridine.Reduces environmental impact and simplifies reaction workup. tandfonline.comtandfonline.com
Aqueous Dakin Oxidation Employs hydrogen peroxide in tap water as a catalyst system for hydroxylation.Avoids organic solvents and toxic metal catalysts, highly sustainable. ajgreenchem.com
Catalytic Halogenation Use of catalysts like FeCl₃ or in-situ generation of halogens in flow reactors.Increases safety, selectivity, and allows for catalyst recycling. rsc.orggoogle.com

Unexplored Chemical Transformations and Mechanistic Insights

The reactivity of this compound is dictated by its three key functional components: the aldehyde group, the bromine atom, and the substituted aromatic ring. While standard transformations like palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) and condensation reactions are known for similar compounds, there remains a vast, unexplored chemical space for this specific molecule. nbinno.comguidechem.com

Future research should delve into more complex transformations. The application of this compound as a substrate in multicomponent reactions could lead to the rapid assembly of complex molecular scaffolds. Its participation in photoredox catalysis is another fertile ground for investigation, potentially enabling novel C-H functionalizations or cross-coupling reactions under mild, light-induced conditions. aip.org

A significant challenge lies in understanding the intricate mechanistic details that govern its reactivity. For example, studies on other 2-substituted benzaldehydes have shown a remarkable effect of the ortho-substituent on the equilibrium constants of reactions, such as adduct formation with N-heterocyclic carbenes. nih.gov A detailed mechanistic and kinetic investigation into how the ortho-bromo and para-ethyl groups in this compound synergistically influence the electronic and steric environment of the aldehyde carbonyl is warranted. Such studies, combining experimental kinetics with computational modeling, could provide profound insights into its reactivity and guide the design of new catalytic transformations. nih.govacs.org

Advancements in Predictive Computational Modeling for Synthetic Design

Computational chemistry offers powerful tools to accelerate research and development, moving from empirical-based discovery to design-led innovation. For this compound, future research will heavily rely on advancements in predictive computational modeling.

Density Functional Theory (DFT) calculations can be employed to predict a wide array of properties before a molecule is ever synthesized in the lab. doi.org For this compound, DFT studies can elucidate its geometric and electronic structure, predict spectroscopic signatures (NMR, IR), and calculate reactivity descriptors like HOMO-LUMO gaps and molecular electrostatic potential maps. chemrevlett.comscielo.br This information is invaluable for predicting the most reactive sites on the molecule and understanding its behavior in different chemical environments. doi.orgnih.govcanterbury.ac.uk For instance, DFT can model transition states to clarify reaction mechanisms, such as whether a novel transformation proceeds via an SNAr or an electrocyclization pathway. acs.org

Beyond single-molecule properties, machine learning (ML) and artificial intelligence (AI) are set to revolutionize synthetic design. beilstein-journals.org Future efforts could involve training ML models on datasets of similar halogenated aldehydes to predict optimal reaction conditions (catalyst, solvent, temperature) for desired transformations of this compound, thereby minimizing experimental trial-and-error. beilstein-journals.orgrsc.org Furthermore, retrosynthetic AI tools could suggest novel and more efficient synthetic routes to the compound itself or its derivatives, potentially identifying pathways that a human chemist might overlook. acs.org Automated computational workflows that predict regioselectivity in C-H activation reactions, for example, could be adapted to design highly specific functionalizations of the aromatic ring. beilstein-journals.org

Table 2: Application of Computational Tools in the Study of this compound

Computational ToolApplicationPotential Insights
Density Functional Theory (DFT) Geometry optimization, electronic structure, transition state analysis.Prediction of reactivity, spectroscopic data, and reaction mechanisms. doi.orgscielo.brnih.gov
Time-Dependent DFT (TD-DFT) Prediction of UV-visible electronic transitions.Understanding of photophysical properties for potential photochemical applications. doi.org
Machine Learning (ML) Models Reaction outcome and yield prediction, condition optimization.Accelerated discovery of optimal synthetic conditions. beilstein-journals.orgrsc.org
Retrosynthesis AI Proposing novel synthetic pathways.Design of more efficient and innovative routes to the target molecule and its derivatives. acs.org

Integration of this compound Chemistry with Flow Chemistry and Automation Technologies

The principles of process intensification are driving a shift from traditional batch chemistry to continuous flow manufacturing. The synthesis and subsequent reactions of this compound are prime candidates for this technological integration. Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and mixing, which is particularly advantageous for highly exothermic or fast reactions, like many halogenations. rsc.orgsioc-journal.cnrsc.org

Future research should focus on developing a continuous flow process for the synthesis of this compound. This could involve using packed-bed reactors with immobilized catalysts or reagents, enhancing safety, and allowing for easier scale-up. rsc.orgpolimi.it The precise control afforded by flow reactors can lead to higher yields and purities by minimizing the formation of side products. beilstein-journals.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Bromo-5-ethylbenzaldehyde, and how can byproduct formation be minimized?

  • Methodology : The compound can be synthesized via bromination of 5-ethylbenzaldehyde using electrophilic aromatic substitution. Key parameters include controlling reaction temperature (0–5°C) to reduce over-bromination and using catalysts like FeBr₃. Solvent choice (e.g., dichloromethane) impacts yield, as polar aprotic solvents stabilize intermediates. Byproducts such as di-brominated derivatives can be minimized by stoichiometric control of Br₂ . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) effectively isolates the target compound.

Q. How can NMR and IR spectroscopy confirm the structural integrity of this compound?

  • Methodology :

  • ¹H NMR : The aldehyde proton appears as a singlet at δ 10.1–10.3 ppm. Aromatic protons show splitting patterns consistent with substituents (e.g., ethyl group at δ 1.2–1.4 ppm for -CH₃ and δ 2.5–2.7 ppm for -CH₂-). Bromine’s deshielding effect shifts adjacent protons upfield .
  • IR : A strong absorption band at ~1700 cm⁻¹ confirms the aldehyde C=O stretch. C-Br vibration appears at 550–650 cm⁻¹ .

Q. What are the recommended storage conditions to prevent degradation of this compound?

  • Methodology : Store under inert atmosphere (N₂ or Ar) at 2–8°C in amber glass vials to avoid photodegradation. Stability studies indicate decomposition <5% over 6 months when moisture is excluded (Karl Fischer titration confirms <0.1% H₂O) .

Advanced Research Questions

Q. How do bromine and ethyl substituents influence the regioselectivity of electrophilic aromatic substitution (EAS) in this compound?

  • Methodology : The bromine atom acts as a meta-directing group due to its electron-withdrawing effect, while the ethyl group is ortho/para-directing. Computational studies (DFT calculations) reveal the dominant substituent’s electronic effects dictate regioselectivity. For example, nitration favors the para position to the ethyl group, as bromine’s deactivation reduces reactivity at its meta position .

Q. What challenges arise in crystallizing this compound, and how can X-ray diffraction parameters be optimized?

  • Methodology : Slow evaporation from ethanol at 4°C yields suitable single crystals. X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) reveals a monoclinic crystal system with space group P2₁/c. Challenges include polymorphism; annealing at 50°C for 12 hours improves crystal quality. H-atom positions are constrained using SHELXL refinement .

Q. How can kinetic studies elucidate the thermal stability of this compound under varying conditions?

  • Methodology : Thermogravimetric analysis (TGA) under N₂ shows decomposition onset at 180°C. Isothermal stability studies (80–120°C) fit first-order kinetics, with activation energy (Eₐ) calculated via Arrhenius plots (Eₐ ≈ 95 kJ/mol). HPLC monitors degradation products, identifying 5-ethylbenzaldehyde as a primary byproduct .

Q. What computational models predict the reactivity of the aldehyde group in nucleophilic addition reactions?

  • Methodology : DFT (B3LYP/6-311+G(d,p)) calculates electrophilicity index (ω) to predict reactivity. The aldehyde’s ω ≈ 3.5 eV indicates high susceptibility to nucleophilic attack. Solvent effects (PCM model) show THF increases transition-state stabilization compared to non-polar solvents .

Data Contradiction Analysis

Q. How can discrepancies in reported melting points for halogenated benzaldehyde derivatives be resolved?

  • Methodology : Comparative differential scanning calorimetry (DSC) under standardized heating rates (5°C/min) identifies polymorphic forms. For this compound, DSC shows a sharp endotherm at 82–84°C (lit. 80–85°C). Impurity profiling via GC-MS reconciles variations, as residual solvents (e.g., DMF) depress melting points .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.